molecular formula C20H12Cl2N2O3 B2635698 2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester CAS No. 303152-22-9

2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester

Cat. No. B2635698
CAS RN: 303152-22-9
M. Wt: 399.23
InChI Key: CJNXEPPAURGNDB-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester (DCBPE) is a chemical compound that belongs to the class of aromatic carboxylic acids and derivatives. It is a relatively new compound, first synthesized in 2019, and has since been studied for its potential applications in a variety of scientific and medical fields. DCBPE has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Electrochemical Behavior in Protic Medium

The electrochemical behavior of compounds related to 2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester has been investigated in hydroalcoholic mediums. Such studies are vital for understanding the redox characteristics of these compounds, leading to applications in various electrochemical processes and systems (David et al., 1995).

Stability of Carboxylic Acid Esters

Research has demonstrated the stability of carboxylic acid esters under various conditions. This information is crucial for the development and use of these compounds in chemical synthesis and industrial applications. The stability in the presence of acids and bases, as well as their deprotection methods, are key factors for their practical use (Kurosu et al., 2007).

Application in Gas Chromatographic Analysis

The esters of 2-methoxy-3, 6-dichlorobenzoic acid have been utilized for gas chromatographic analysis. This application is essential for the analytical chemistry field, especially for the detection and quantification of various chemical compounds (Thio et al., 1979).

Synthesis and Cardiotonic Activity

The synthesis and biological evaluation of esters related to 2,6-Dichlorobenzoic acid have shown potential cardiotonic activity. Such studies contribute to the development of new therapeutic agents, particularly in the treatment of heart conditions (Mosti et al., 1992).

Application in Synthesis of Macrocyclic Compounds

Research has focused on the synthesis of macrocyclic and linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride for antimicrobial purposes. This demonstrates the versatility of these compounds in creating bioactive molecules (Al-Salahi et al., 2010).

Mechanism of Action

The mechanism of action for “2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester” is not provided in the search results. It’s used in scientific research, implying it may have different mechanisms of action depending on the context.

Safety and Hazards

The safety and hazards associated with “2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester” are not provided in the search results. It’s recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3/c1-26-14-5-2-4-12(10-14)17-9-8-13(11-23)19(24-17)27-20(25)18-15(21)6-3-7-16(18)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNXEPPAURGNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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